Ethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate
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Overview
Description
Ethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a pyrazinecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 3-(trifluoromethyl)aniline, is reacted with a suitable carbonylating agent to form the corresponding anilino carbonyl compound.
Coupling with Pyrazinecarboxylate: The anilino carbonyl compound is then coupled with ethyl 2-pyrazinecarboxylate under appropriate conditions, such as the presence of a base and a coupling reagent, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The anilino carbonyl moiety can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1-indolizinecarboxylate
- Ethyl 4-methyl-5-{[3-(trifluoromethyl)anilino]carbonyl}-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate
Uniqueness
Ethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrazinecarboxylate ester provides a versatile platform for further chemical modifications.
Properties
IUPAC Name |
ethyl 3-[[3-(trifluoromethyl)phenyl]carbamoyl]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O3/c1-2-24-14(23)12-11(19-6-7-20-12)13(22)21-10-5-3-4-9(8-10)15(16,17)18/h3-8H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSGUQXJEIBQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24781771 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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